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Compound of Interest

2-Hydroxy-6-nitronaphthalene-1-
Compound Name:

carbaldehyde
CAS No.: 53653-22-8
Cat. No.: B1335993

Get Quote

Executive Summary

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde (CAS: 53653-22-8) represents a critical class
of "push-pull" aromatic systems where an electron-donating hydroxyl group and an electron-
withdrawing nitro group are conjugated across a naphthalene core.[1] This guide provides a
comprehensive workflow for the synthesis, crystallization, and structural solution of this
compound. It focuses on the Resonance-Assisted Hydrogen Bond (RAHB) that stabilizes the
molecular framework and the supramolecular

-stacking interactions driven by the 6-nitro substituent.[1]

Part 1: Chemical Context & Synthesis Strategy[1]
Molecular Identity[1]

¢ |[UPAC Name: 2-hydroxy-6-nitronaphthalene-1-carbaldehyde[1][2]
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e Molecular Formula:

[2]

e Molecular Weight: 217.18 g/mol [1][2]
o Key Structural Motif: Intramolecular

hydrogen bond (pseudo-six-membered ring).[1]

Synthesis Protocol (Regioselective)

Direct nitration of 2-hydroxy-1-naphthaldehyde often yields a mixture of isomers (3-nitro and 6-
nitro).[1] The preferred route for high-purity crystallographic precursors is the Reimer-Tiemann
formylation of the pre-nitrated naphthol.

Reagents: 6-Nitro-2-naphthol, Chloroform (
), Sodium Hydroxide (
), Ethanol (

)-[1]

Step-by-Step Workflow:

Solubilization: Dissolve 6-nitro-2-naphthol (10 mmol) in 40% aqueous

(30 mL) at 60°C.

» Addition: Dropwise addition of

(30 mmol) over 45 minutes while maintaining temperature at 65-70°C.
o Reflux: Stir under reflux for 3 hours. The color changes from yellow to deep orange/red.
« Acidification: Cool to

and acidify with

(2M) to pH 3.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-6-nitronaphthalene-1-carbaldehyde
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-6-nitronaphthalene-1-carbaldehyde
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purification: The crude precipitate is filtered and recrystallized from hot ethanol/DMF (9:1
ratio).

Critical Insight: The 6-nitro isomer is less soluble than the 3-nitro byproduct due to stronger

intermolecular stacking, facilitating purification by fractional crystallization.[1]

Part 2: Crystallization & Growth Dynamics[1]

Obtaining X-ray quality single crystals requires balancing the solubility differential caused by
the nitro group.

Crystal Growth Methodology

Parameter Condition A (Preferred) Condition B (Alternative)

Method Slow Evaporation Vapor Diffusion

DMF (Solvent) / Water

Solvent Ethanol / Acetone (1:[1]1) o
(Precipitant)
Concentration 15 mg/mL 25 mg/mL
Temperature 4°C (Refrigerator) 20°C (Ambient)
Timeframe 5-7 Days 10-14 Days
Crystal Habit Yellow Prisms/Needles Orange Platelets

Workflow Visualization

The following diagram outlines the logic flow from synthesis to structural validation.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Nitro-2-naphthol

Reimer-Tiemann
(CHCI3 / NaOH)

l

Crude Aldehyde
(Mixture)

Remove 3-nitro isomer

Recrystallization

(EtOH/DMF)

Crystal Growth
(Slow Evap @ 4°C)

Single Crystal XRD
(Mo K-alpha)

Structure Solution
(SHELXT / Olex2)

Click to download full resolution via product page
Caption: Operational workflow for isolating single crystals of the target compound.
Part 3: Structural Analysis & Crystallographic

Features[1][3]
Unit Cell & Space Group Predictions
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Based on the parent compound (2-hydroxy-1-naphthaldehyde) and analogous nitro-
naphthalenes, the 6-nitro derivative crystallizes in centrosymmetric space groups due to the
tendency of the planar aromatic systems to stack anti-parallel to cancel dipole moments.[1]

o Expected Space Group:

(Monoclinic) or
(Triclinic).

e Z Value: 4 (Monoclinic) or 2 (Triclinic).

 Lattice Characteristics: The introduction of the nitro group at position 6 expands the long axis
of the molecule compared to the parent aldehyde, typically increasing the b or ¢ axis by 1.5—
20A.

Intramolecular Resonance-Assisted Hydrogen Bond
(RAHB)

The defining feature of this structure is the strong intramolecular hydrogen bond between the
hydroxyl oxygen (

) and the carbonyl oxygen (
).
e Mechanism: The H-bond closes a pseudo-six-membered ring.[1]

e Resonance Enhancement: The

-system couples the donor and acceptor, shortening the
distance to 2.55 — 2.60 A (compared to ~2.8 A for standard H-bonds).[1]
o Impact: This locks the aldehyde group coplanar with the naphthalene ring, maximizing

conjugation.

Supramolecular Architecture (Packing)

The 6-nitro group acts as a strong
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-acceptor, while the hydroxyl group is a
-donor.[1] This creates a "push-pull" electronic distribution that drives specific packing motifs:

« -Stacking: Molecules stack in a head-to-tail fashion (centroid-centroid distance ~3.6-3.8 A)
to align the electron-poor nitro region of one molecule over the electron-rich naphthalene
core of its neighbor.[1]

¢ Weak Interactions:

interactions often link these stacks into 2D sheets.

Part 4: Validation Protocols (Self-Validating
Systems)[1]

To ensure the structural model is correct, the following checks must be performed.

CheckCIF & Refinement Metrics

e R-Factor (

): Target
for publication-quality data.

e Goodness of Fit (GoF): Should approach 1.0.
o Disorder: The nitro group (

) may exhibit rotational disorder. If electron density ellipsoids are elongated, model as two
positions with partial occupancy (e.g., 60:40).

Spectroscopic Corroboration

The crystal structure must agree with solution-phase data:
IR Spectroscopy: Look for the carbonyl stretch (

). In this compound, the RAHB shifts the peak to a lower frequency (~1630-1650 cm~1)
compared to a free aldehyde (~1700 cm~1).
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1H NMR: The aldehydic proton (

) will appear as a singlet downfield (
10.5-10.8 ppm), and the hydroxyl proton (
) will be extremely downfield (

13.0-14.0 ppm) and broad, confirming the strong intramolecular H-bond.

Part 5: Applications in Drug Development &
Materials[1]

Schiff Base Precursors: The aldehyde group is highly reactive toward amines.[1] The
resulting Schiff bases are privileged scaffolds in medicinal chemistry (antimicrobial,
anticancer).

Non-Linear Optics (NLO): The non-centrosymmetric arrangement (if achieved in chiral space
groups via co-crystallization) combined with the push-pull electronic structure makes this a
candidate for Second Harmonic Generation (SHG) materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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